All-Carbon Quaternary Center vs. Tertiary Center: Structural Differentiation
Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate possesses an all-carbon quaternary center at the pyrrolidine 3-position (four carbon substituents), whereas the closest commercial analog, tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1), bears a tertiary center (one hydrogen, three carbon substituents). The presence of a quaternary carbon is a proven strategy for enhancing metabolic stability and conformational rigidity in drug candidates . This structural feature is absent in all mono-substituted 3-formylpyrrolidine analogs, making the target compound uniquely suited for synthesizing 3,3-disubstituted pyrrolidine scaffolds that have demonstrated low nanomolar potency and good human in vitro microsomal stability in triple reuptake inhibitor programs [1].
| Evidence Dimension | Presence of all-carbon quaternary center at C3 |
|---|---|
| Target Compound Data | Quaternary carbon (C-3 bound to formyl, tert-butyl, and two ring carbons); SMILES CC(C)(C)OC(=O)N1CCC(C=O)(C(C)(C)C)C1 |
| Comparator Or Baseline | Tertiary carbon in CAS 59379-02-1 (C-3 bound to formyl, H, and two ring carbons); SMILES CC(C)(C)OC(=O)N1CCC(C=O)C1 |
| Quantified Difference | Qualitative: quaternary vs. tertiary substitution pattern; no direct quantitative rate comparison available for this specific building block |
| Conditions | Structural analysis based on SMILES and molecular formula comparison |
Why This Matters
Procurement of the quaternary building block is mandatory when the synthetic route targets a 3,3-disubstituted pyrrolidine final compound; the tertiary analog cannot provide the requisite quaternary carbon.
- [1] Bannwart, L. M.; Carter, D. S.; Cai, H.-Y.; Choy, J. C.; Greenhouse, R.; Jaime-Figueroa, S.; Iyer, P. S.; Lin, C. J.; Lee, E. K.; Lucas, M. C.; et al. Novel 3,3-Disubstituted Pyrrolidines as Selective Triple Serotonin/Norepinephrine/Dopamine Reuptake Inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (23), 6062–6066. https://doi.org/10.1016/j.bmcl.2008.10.025. View Source
